1-ACETYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PIPERIDINECARBOXAMIDE
Description
1-ACETYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Properties
IUPAC Name |
1-acetyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c1-3-19-12-15-14-11(20-12)13-10(18)9-4-6-16(7-5-9)8(2)17/h9H,3-7H2,1-2H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWJEYLHFVXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ACETYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-ACETYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.
Scientific Research Applications
1-ACETYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-ACETYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PIPERIDINECARBOXAMIDE can be compared with other thiadiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiadiazole moiety.
Abafungin: An antifungal drug with a thiadiazole ring.
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